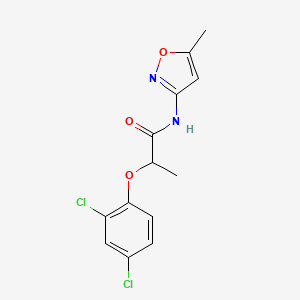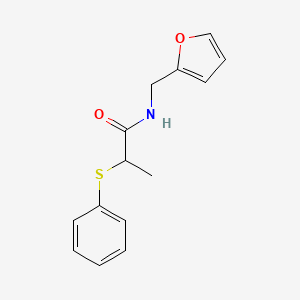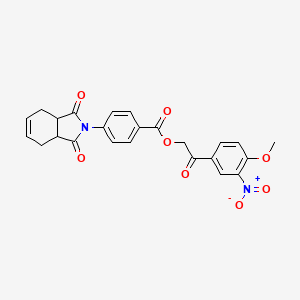
N-(2-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Overview
Description
N-(2-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a pyridine ring, a benzodioxine moiety, and a carboxamide group
Mechanism of Action
Target of Action
It’s structurally similar compound, tpen (n,n,n’,n’-tetrakis(2-pyridylmethyl)ethylenediamine), is known to interact with heavy metal ions such as zn²⁺ and no .
Mode of Action
Tpen, a structurally similar compound, is known to chelate heavy metal ions, thereby affecting their availability within the cell . This chelation can lead to changes in cellular processes that depend on these ions.
Biochemical Pathways
The chelation of heavy metal ions by tpen can affect various cellular processes, including those that rely on these ions as cofactors .
Result of Action
The chelation of heavy metal ions by tpen can lead to changes in cellular processes, potentially inducing apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other ions can potentially influence the action of chelating agents like tpen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the reaction of 2-pyridinemethanol with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen, and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. For example, using a packed column reactor with appropriate catalysts can facilitate the reaction under milder conditions and with higher selectivity .
Chemical Reactions Analysis
Types of Reactions
N-(2-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzodioxine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(2-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities but lack the benzodioxine moiety.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine structure but differ in the presence of the imidazo ring and bromine substitution.
Uniqueness
N-(2-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to the combination of the pyridine, benzodioxine, and carboxamide groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets that are not possible with other similar compounds .
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-15(17-9-11-5-3-4-8-16-11)14-10-19-12-6-1-2-7-13(12)20-14/h1-8,14H,9-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVSOFKGKFNGOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dimethyl-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide](/img/structure/B3937678.png)
![N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3937680.png)
![6-tert-butyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3937693.png)

![N-{[4-(dimethylamino)phenyl]carbamothioyl}-3-nitrobenzamide](/img/structure/B3937705.png)
![N-[(4-benzamidophenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B3937707.png)

![N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1-(trifluoromethyl)cyclopropanecarboxamide](/img/structure/B3937715.png)
![4-({N-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B3937724.png)
![N-(2-fluorophenyl)-4-[(phenylsulfanyl)methyl]benzamide](/img/structure/B3937727.png)

![5-(2-methoxy-4-nitrophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B3937762.png)

![[5-({3-[(4-methylphenoxy)methyl]piperidin-1-yl}methyl)-2-furyl]methanol](/img/structure/B3937769.png)
